

# AZD1390 Preclinical to Clinical Translation: A Technical Support Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM inhibitor **AZD1390**. This guide focuses on the specific challenges and potential discrepancies that may be encountered when translating promising preclinical data into the design and interpretation of clinical trials.

## Frequently Asked Questions (FAQs)

**Q1:** We are not observing the same degree of radiosensitization in our p53 wild-type glioma cell lines as reported in some preclinical studies. What could be the reason?

**A1:** This is a key observation. Preclinical data suggests that glioma cells with a mutant p53 status are generally more effectively radiosensitized by **AZD1390** than their p53 wild-type counterparts.<sup>[1][2]</sup> If your in vitro results in p53 wild-type cells are not as robust, consider the following:

- **p53 Status Verification:** Ensure the p53 status of your cell lines is accurately characterized.
- **Alternative Pathways:** In p53 wild-type cells, alternative DNA damage response (DDR) and cell cycle checkpoint pathways may be more active, partially compensating for ATM inhibition. Investigating the activity of pathways regulated by ATR and other kinases may be insightful.

- **Experimental Conditions:** The degree of radiosensitization can be influenced by factors such as the radiation dose and fractionation schedule, drug concentration, and the specific endpoints being measured (e.g., clonogenic survival, apoptosis).

Q2: Our team is designing a clinical trial for **AZD1390** in a new indication. How do we translate the effective preclinical doses to a safe and potentially efficacious human dose?

A2: Translating effective doses from animal models to humans is a significant challenge. A preclinical pharmacokinetic/pharmacodynamic (PK/PD) model was developed to help predict the human efficacious dose of **AZD1390**.[\[3\]](#)

- **PK/PD Modeling:** This model links the free brain concentration of **AZD1390** to the inhibition of ATM phosphorylation (pATM) and subsequent tumor cell death.[\[3\]](#) The model estimated that a free brain concentration of 0.8 nM resulted in half-maximal inhibition of pATM after radiation in mice.[\[3\]](#)
- **Target Engagement:** The goal is to achieve a drug concentration at the tumor site that is sufficient for target engagement (i.e., inhibition of ATM). Phase 0/1b clinical trial data has confirmed that **AZD1390** achieves pharmacologically relevant concentrations in human glioblastoma tissue and effectively suppresses the radiation-induced DNA damage response.[\[4\]](#)[\[5\]](#)
- **Dose Escalation Studies:** A standard Phase I dose-escalation study is crucial to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in humans. For **AZD1390** in combination with radiotherapy for glioblastoma, the MTD was determined to be 400 mg once daily for recurrent glioblastoma and 300 mg once daily for newly diagnosed glioblastoma due to dose-limiting toxicities.[\[6\]](#)[\[7\]](#)

Q3: We are observing some off-target toxicities in our animal models that were not extensively reported in early publications. Is this expected?

A3: While **AZD1390** is highly selective for ATM over other related kinases, preclinical toxicology studies in rats and dogs did identify potential target organs for toxicity.[\[8\]](#) These included the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[\[8\]](#) Increases in heart weight and minor effects on the mammary gland and kidney were also noted.[\[8\]](#) It is crucial to monitor for these potential toxicities in your own

preclinical studies. In the Phase I clinical trial, the most common treatment-emergent adverse events were fatigue, nausea, and headache.[6] More severe, dose-limiting toxicities included creatinine kinase elevation and radiation-induced skin injury.[6][7]

## Troubleshooting Guides

Problem: Discrepancy between in vitro and in vivo efficacy.

- Possible Cause 1: Insufficient Brain Penetration in the in vivo Model.
  - Troubleshooting: While **AZD1390** is designed for blood-brain barrier (BBB) penetration, it is essential to confirm its concentration in the brain tissue of your specific animal model.[1][8][9] Preclinical studies have shown K<sub>p,uu</sub> values of 0.04 in mice, 0.17 in rats, and 0.33 in cynomolgus monkeys.[8] A Phase 0 study in humans confirmed that **AZD1390** crosses the BBB.[6][10]
- Possible Cause 2: Differences in the Tumor Microenvironment.
  - Troubleshooting: The in vivo tumor microenvironment is significantly more complex than in vitro conditions. Factors such as hypoxia, which can affect the DNA damage response, may influence the efficacy of **AZD1390**.
- Possible Cause 3: Development of Resistance.
  - Troubleshooting: While not extensively reported for **AZD1390**, acquired resistance to DDR inhibitors is a known phenomenon. Consider investigating potential resistance mechanisms in your long-term in vivo studies.

Problem: Unexpected Adverse Events in Clinical Trials.

- Possible Cause 1: Species-Specific Toxicity.
  - Troubleshooting: Some toxicities observed in humans may not have been fully apparent in preclinical animal models. The clinical safety profile of **AZD1390** in combination with radiotherapy has been described as manageable, with most adverse events being low-grade and reversible.[10]
- Possible Cause 2: Drug-Drug Interactions.

- Troubleshooting: In a clinical setting, patients may be on concomitant medications. It is important to evaluate the potential for drug-drug interactions with **AZD1390**.
- Possible Cause 3: Enhanced Radiation Toxicity.
  - Troubleshooting: As a radiosensitizer, **AZD1390** is designed to enhance the effects of radiation. This can also lead to an increase in radiation-related side effects. In the clinical trial, radiation-related skin injury was a dose-limiting toxicity in one arm.[\[6\]](#)[\[7\]](#) Careful management and monitoring of radiation-related toxicities are crucial.

## Data Presentation

Table 1: Preclinical Pharmacokinetics of **AZD1390**

| Species           | Oral Bioavailability (%) | Kp,uu (Brain/Plasma Unbound Ratio)           |
|-------------------|--------------------------|--|
| Rat               | 66% <a href="#">[9]</a>  | 0.17 <a href="#">[8]</a>                     |
| Dog               | 74% <a href="#">[9]</a>  | -  |
| Cynomolgus Monkey | -                        | 0.33 <a href="#">[1]</a> <a href="#">[2]</a> |
| Mouse             | -                        | 0.04 <a href="#">[8]</a>                     |

Table 2: **AZD1390** Potency and Selectivity

| Parameter                                  | Value   |
|--|---|
| Cellular IC50 for ATM                      | 0.78 nM <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[11]</a>      |
| Selectivity over other PIKK family kinases | >10,000-fold <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[11]</a> |

Table 3: Phase I Clinical Trial (NCT03423628) Adverse Events (Grade ≥3 **AZD1390**-related)

| Adverse Event                             | Percentage of Patients         |
|---|--------------------------------|
| Grade $\geq 3$ AZD1390-related AEs        | 15.7% (18/115 patients)[6][10] |
| Discontinuation due to AZD1390-related AE | 4.3%[10]                       |

Data as of April 2024

## Experimental Protocols

### Key Experiment: In Vitro Radiosensitization Assay

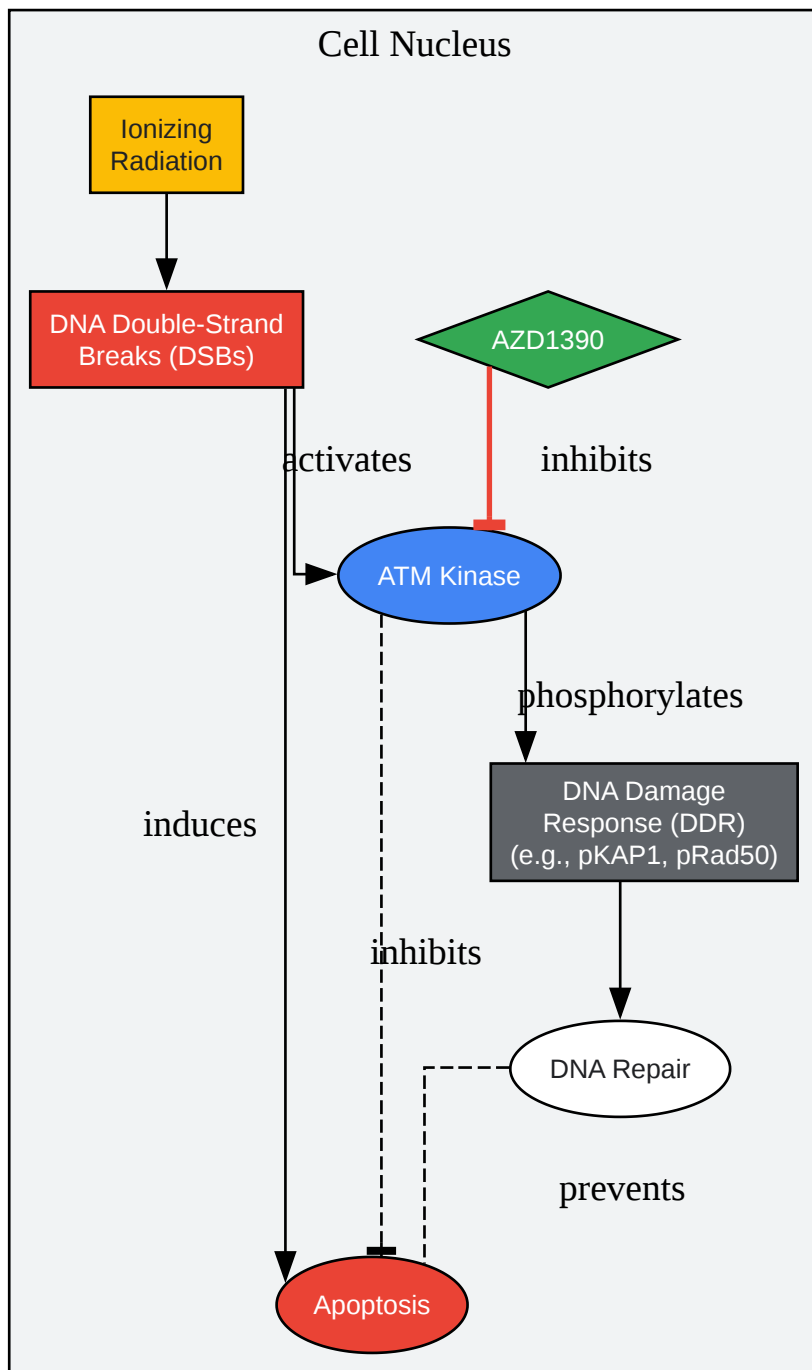
- **Cell Seeding:** Plate glioma cells (e.g., LN18) at a density determined to yield approximately 50-100 colonies per plate after irradiation.
- **Drug Incubation:** After allowing cells to attach (typically 24 hours), treat with a dose range of **AZD1390** (e.g., 0-300 nM) for a specified duration (e.g., 4 hours) prior to irradiation.[1]
- **Irradiation:** Irradiate the cells with varying doses of ionizing radiation (e.g., 0-6 Gy).
- **Colony Formation:** Allow cells to grow for 10-14 days until visible colonies are formed.
- **Staining and Counting:** Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
- **Data Analysis:** Calculate the surviving fraction for each treatment condition and generate dose-enhancement ratios to quantify the degree of radiosensitization.

### Key Experiment: In Vivo Pharmacodynamic Assessment of ATM Inhibition

- **Animal Model:** Utilize an orthotopic xenograft model of glioblastoma.
- **Treatment:** Administer **AZD1390** at the desired dose and schedule, followed by cranial irradiation.
- **Tissue Collection:** At specified time points after treatment, harvest the brain tumors.

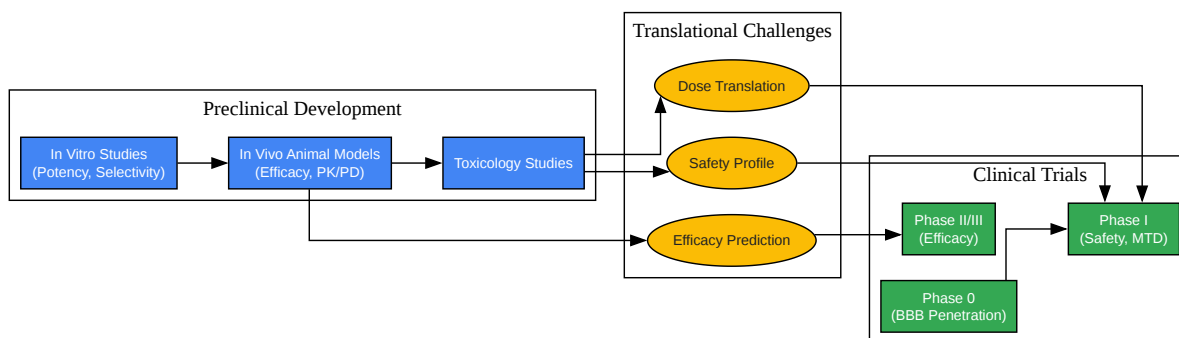
- Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform Western blotting to assess the levels of phosphorylated ATM (pATM) and downstream markers such as phospho-KAP1 (pKAP1) and phospho-Rad50.[1][2] A reduction in the levels of these phosphoproteins indicates target engagement by **AZD1390**.

## Visualizations



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Caption: Mechanism of action of **AZD1390** as a radiosensitizer.



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Caption: Workflow from preclinical to clinical development for **AZD1390**.

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- To cite this document: BenchChem. [AZD1390 Preclinical to Clinical Translation: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#challenges-in-translating-azd1390-preclinical-data-to-clinical-trials]

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